

Application Note: Preparation and Handling of UMI-77 Stock Solution in DMSO

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Audience: Researchers, scientists, and drug development professionals.

Introduction: UMI-77 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (McI-1), a key member of the BcI-2 family.[1][2][3][4] McI-1 is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy. UMI-77 binds to the BH3-binding groove of McI-1, preventing it from sequestering pro-apoptotic proteins like Bak and Bax.[5][6][7] This action liberates Bak and Bax, leading to the activation of the intrinsic apoptotic pathway, characterized by cytochrome c release and subsequent caspase-3 activation.[5][6] Due to its targeted mechanism, UMI-77 is a valuable tool for investigating apoptosis and for preclinical studies in oncology, particularly in pancreatic cancer research.[2][5][6] Proper preparation and handling of UMI-77 solutions are critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for preparing a stock solution of UMI-77 in Dimethyl Sulfoxide (DMSO).

Quantitative Data Summary

The following table summarizes the key physicochemical and biological properties of UMI-77.

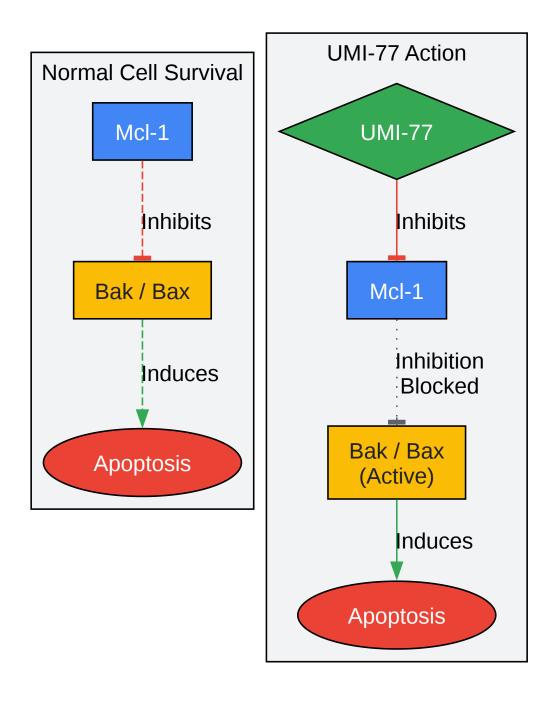


Property	Value
Molecular Weight	468.34 g/mol [2][8]
CAS Number	518303-20-3[2][8]
Chemical Formula	C18H14BrNO5S2[2][8]
Solubility in DMSO	≥23.4 mg/mL.[2] Various sources report solubilities of up to 93 mg/mL (198.57 mM).[1]
Binding Affinity (Ki)	~490 nM for Mcl-1[1][3][4][5][6]
IC₅₀ Values	Pancreatic Cancer Cell Lines: 3.4 μ M (BxPC-3), 4.4 μ M (Panc-1), 12.5 μ M (MiaPaCa-2), 16.1 μ M (AsPC-1).[1][6]
Storage (Powder)	-20°C for up to 3 years.[3][8][9]
Storage (Solution)	-80°C for up to 6 months; -20°C for up to 1 month.[4][8][9] Aliquoting is recommended to avoid freeze-thaw cycles.[9]

Mechanism of Action: UMI-77 Signaling Pathway

UMI-77 selectively inhibits the anti-apoptotic protein McI-1. In cancer cells, McI-1 sequesters pro-apoptotic proteins Bak and Bax, preventing them from inducing programmed cell death. UMI-77 disrupts the McI-1/Bak and McI-1/Bax interactions, leading to the activation of the mitochondrial (intrinsic) apoptosis pathway.[5][6][7]





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Caption: UMI-77 inhibits McI-1, releasing Bak/Bax to induce apoptosis.

Protocol: Preparation of UMI-77 Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of UMI-77 in DMSO.



Materials:

- UMI-77 powder (MW: 468.34 g/mol)
- Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
- Sterile, amber, or foil-wrapped microcentrifuge tubes or glass vials
- Calibrated analytical balance
- Pipettes and sterile tips
- Vortex mixer
- Sonicator (optional, but recommended)[3]

Safety Precautions:

- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.
- Handle UMI-77 powder in a chemical fume hood or ventilated enclosure.
- Consult the Safety Data Sheet (SDS) for UMI-77 and DMSO before handling.

Procedure:

- Calculation: To prepare a 10 mM stock solution, calculate the required mass of UMI-77.
 - Mass (mg) = Desired Volume (mL) × 10 mM × 468.34 (g/mol) / 1000
 - Example for 1 mL: Mass = 1 mL × 10 mmol/L × 0.46834 mg/mmol = 4.68 mg
- Weighing: Carefully weigh the calculated amount of UMI-77 powder using an analytical balance and transfer it to a sterile amber vial.
- · Dissolution:



- Add the calculated volume of fresh, anhydrous DMSO to the vial containing the UMI-77 powder.
- Cap the vial securely and vortex thoroughly for 2-3 minutes.
- If the compound does not fully dissolve, warm the solution at 37°C for 10 minutes and/or sonicate in a water bath for 10-15 minutes until the solution is clear.[2] Ensure the cap is tightly sealed to prevent moisture absorption by the DMSO.[1]

Storage:

- Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile amber vials to avoid repeated freeze-thaw cycles.
- Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4][8][9]

Protocol: Preparation of Working Solutions

Working solutions are prepared by diluting the DMSO stock solution into an appropriate aqueous buffer or cell culture medium.

Key Consideration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[9] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Procedure:

- Thaw a single aliquot of the UMI-77 stock solution at room temperature.
- Perform a serial dilution of the stock solution into your cell culture medium to achieve the desired final concentrations for your experiment.
 - Example: To prepare 1 mL of a 10 μM working solution from a 10 mM stock:
 - This is a 1:1000 dilution.

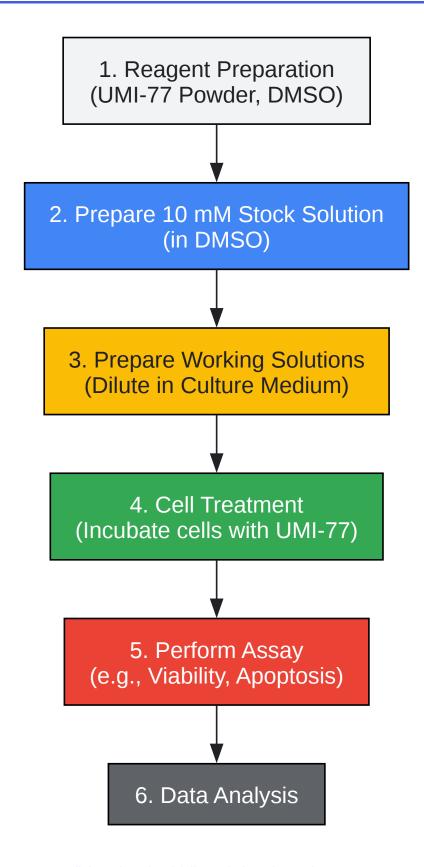


- Add 1 μL of the 10 mM stock solution to 999 μL of cell culture medium.
- The final DMSO concentration will be 0.1%.
- Mix the working solution thoroughly by gentle pipetting or inversion.
- Use the freshly prepared working solution immediately for cell treatment.[3]

General Experimental Workflow

The following diagram illustrates a typical workflow for in vitro experiments using UMI-77.





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Caption: Standard workflow for in vitro cell-based assays using UMI-77.



Cited Experimental Protocol: Cell Viability Assay

This is a representative protocol for determining the effect of UMI-77 on cell viability using a colorimetric assay like WST-8, as cited in literature.[1]

- Cell Seeding: Seed pancreatic cancer cells (e.g., Panc-1 or BxPC-3) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
- Compound Treatment: Prepare serial dilutions of UMI-77 in culture medium from the DMSO stock solution. Final concentrations might range from 0.1 μM to 100 μM. Also, prepare a vehicle control (medium with the highest percentage of DMSO used).
- Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of UMI-77 or the vehicle control.
- Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
- Viability Measurement:
 - Add 10 μL of WST-8 reagent to each well.
 - Incubate for 1-4 hours at 37°C.
 - Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control
 wells to determine the percentage of cell viability. Calculate the IC₅₀ value by fitting the data
 to a dose-response curve using non-linear regression.

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